rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Description
rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a chiral bicyclic compound featuring a cyclopenta[c]quinoline scaffold substituted with methyl groups at positions 6 and 9 and a carboxylic acid at position 3. The "rac" designation indicates that it is a racemic mixture, comprising equal amounts of enantiomers. Its molecular formula is C₁₄H₁₄N₂O₄, with a molecular weight of 274.28 g/mol . Its stereochemical complexity and functional groups make it a versatile intermediate for modulating physicochemical properties (e.g., solubility, binding affinity) in drug discovery pipelines .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-8-6-7-9(2)13-12(8)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m1/s1 |
InChI Key |
UFDYDBRQKBXJOW-UHIISALHSA-N |
Isomeric SMILES |
CC1=C2[C@@H]3C=CC[C@@H]3[C@@H](NC2=C(C=C1)C)C(=O)O |
Canonical SMILES |
CC1=C2C3C=CCC3C(NC2=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carboxylic acid derivatives, including rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid, can be achieved through various methods. One notable method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium (III) chloride catalysis and microwave irradiation . This method allows for rapid synthesis with isolated yields up to 57% within 3 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of microwave-assisted synthesis and Lewis acid catalysis, as mentioned above, could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinoline ring.
Scientific Research Applications
rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-documented, but it is likely that the compound interacts with enzymes or receptors involved in various biological processes. Further research is needed to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Position and Bioactivity: The 6,9-dimethyl substituents in the target compound likely enhance steric bulk and hydrophobic interactions compared to smaller groups like fluorine .
Functional Group Impact :
- Carboxylic acid at C4 (target compound) improves water solubility and hydrogen-bonding capacity relative to ester derivatives (e.g., ethoxycarbonyl in ).
- Ethoxycarbonyl groups (e.g., C₈ in ) are common prodrug strategies to enhance membrane permeability.
Stereochemical Considerations :
- The racemic nature of the target compound contrasts with enantiopure derivatives (e.g., (3aR,4S,11cS)-... in ), which may exhibit divergent biological activities.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shares moderate structural similarity (Tanimoto > 0.65) with:
- 8-(ethoxycarbonyl)-... (C₁₆H₁₇NO₄): Shared cyclopenta[c]quinoline core but divergent substituent electronegativity .
- 6-fluoro-... (C₁₃H₁₂FNO₂): High shape similarity due to analogous halogen/methyl bulk .
Notably, benzo-fused derivatives (e.g., ) exhibit lower similarity scores (< 0.5), reflecting distinct pharmacophoric profiles.
Biological Activity
Rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family characterized by a bicyclic structure and specific stereochemistry. Its molecular formula is C17H17N O2 with a molecular weight of approximately 265.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features:
- Bicyclic Framework : Cyclopenta[c]quinoline structure.
- Functional Groups : Methyl groups at positions 6 and 9 and a carboxylic acid group at position 4.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Similar compounds in the quinoline family have shown antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial strains.
- Anticancer Potential : The compound's ability to interact with cellular pathways may position it as a candidate for anticancer therapies.
- Antimalarial Activity : Research on related quinoline derivatives has demonstrated effectiveness against Plasmodium falciparum, suggesting that this compound may also possess antimalarial properties through mechanisms such as inhibiting translation elongation factor 2 (PfEF2) .
The mechanisms through which this compound exerts its biological effects are still being investigated. Preliminary studies suggest interactions with:
- Cell Signaling Pathways : Binding affinity studies indicate that the compound may influence various signaling pathways crucial for cellular function.
- Metabolic Pathways : The presence of the carboxylic acid group may facilitate interactions with metabolic enzymes.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structurally similar compounds exhibit varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylquinoline | Methyl group at position 6 | Antimicrobial |
| 7-Methoxyquinoline | Methoxy group at position 7 | Anticancer |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antioxidant |
The unique combination of methyl groups and stereochemistry in this compound may contribute to its distinctive biological profile compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives:
- A study highlighted the antimalarial properties of a quinoline derivative that inhibited PfEF2 with an EC50 value of 120 nM . This indicates that this compound could be optimized for similar efficacy.
- Another research effort focused on optimizing pharmacokinetic properties for improved oral bioavailability and efficacy in animal models . Such findings underscore the potential for this compound in therapeutic applications.
Q & A
Q. What are the established synthetic routes for rac-(3aR,4S,9bS)-6,9-dimethyl-cyclopenta[c]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key intermediates may include cyclopenta[c]quinoline scaffolds, with methylation and carboxylation steps introduced via nucleophilic substitution or catalytic coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact stereochemical outcomes and yield. For example, polar aprotic solvents like DMF may enhance cyclization efficiency, while chiral catalysts could influence diastereomer ratios .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the cyclopenta[c]quinoline core and substituent positions (e.g., methyl groups at C6 and C9).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., CHNO, MW 274.28) and fragmentation patterns .
- Chiral HPLC: Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) to confirm the racemic mixture .
Q. How can researchers access reliable physicochemical data (e.g., solubility, logP) for this compound?
Computational tools like ACD/Labs or ChemAxon predict logP and solubility, while experimental determination via shake-flask methods (aqueous/organic phase partitioning) or UV-Vis spectroscopy provides empirical validation. Cross-reference databases (e.g., PubChem) using the InChI key WRJCENKZISEXPF-UHFFFAOYSA-N for consistency .
Advanced Research Questions
Q. What strategies mitigate stereochemical instability during storage or experimental workflows?
The compound’s cyclopenta[c]quinoline core may undergo epimerization under acidic/basic conditions. Stabilization approaches include:
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50 values in enzyme inhibition assays)?
Discrepancies may arise from:
- Purity Differences: Validate compound purity (>95% via HPLC) and confirm stereochemical integrity.
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and control for off-target effects using structural analogs (e.g., 8-fluoro-cyclopenta[c]quinoline derivatives) .
Q. What computational methods are effective for modeling interactions between this compound and biological targets (e.g., kinases)?
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to predict binding modes, focusing on the carboxylic acid group’s role in hydrogen bonding.
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility .
Q. How can enantiomeric excess (ee) be quantified for non-racemic mixtures of this compound?
- Circular Dichroism (CD): Compare CD spectra of resolved enantiomers to establish baseline optical activity.
- Chiral Derivatization: React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via -NMR for diastereomer differentiation .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in vitro or in vivo?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for powder handling to avoid inhalation.
- Waste Disposal: Follow institutional guidelines for quinoline-containing waste, including neutralization before disposal .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in disease models?
- Pilot Studies: Test a broad range (e.g., 1 nM–100 µM) to identify the effective concentration window.
- Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (e.g., DMSO).
- Statistical Power: Use ≥3 biological replicates and ANOVA for significance testing .
Data Reporting Standards
Q. What metadata should accompany publications involving this compound to ensure reproducibility?
- Synthetic Details: Reaction temperatures, solvent purity, and purification methods (e.g., column chromatography gradients).
- Analytical Data: NMR chemical shifts, HRMS spectra, and HPLC chromatograms with retention times.
- Biological Assays: Cell lines, passage numbers, and assay buffer compositions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
